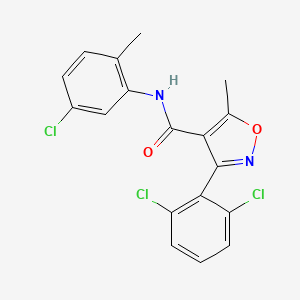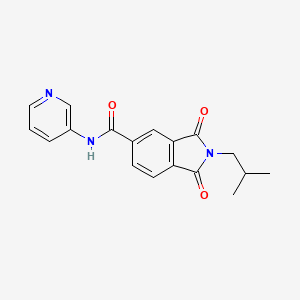
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide, also known as CPI-455, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, leading to the regulation of gene expression. BET inhibitors have gained attention in recent years due to their potential as therapeutic agents for various diseases, including cancer, inflammation, and cardiovascular diseases.
作用机制
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones. This leads to the inhibition of BET protein-mediated transcriptional activation of oncogenes and other genes involved in disease progression.
Biochemical and Physiological Effects:
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines in macrophages, leading to its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One advantage of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is its high potency and selectivity for BET proteins, making it a valuable tool for studying the role of BET proteins in disease progression. However, one limitation of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for the development of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide and other BET inhibitors. One area of focus is the development of more potent and selective BET inhibitors that can be used as therapeutic agents for various diseases. Another area of focus is the identification of biomarkers that can be used to predict patient response to BET inhibitors. Finally, there is a need for further studies to understand the long-term effects of BET inhibition on normal cell function and to identify potential side effects of BET inhibitors.
合成方法
The synthesis of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3-pyridinecarboxaldehyde with isobutylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate. This intermediate is then reacted with 5-isoindolinecarboxylic acid to form the final product, 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide.
科学研究应用
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
属性
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(2)10-21-17(23)14-6-5-12(8-15(14)18(21)24)16(22)20-13-4-3-7-19-9-13/h3-9,11H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLYHVSNDOTLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)
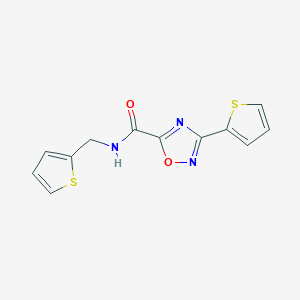
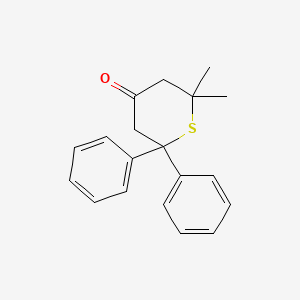
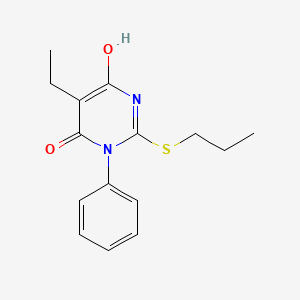
![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methyl-2-phenoxyethyl)benzamide](/img/structure/B6087919.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)
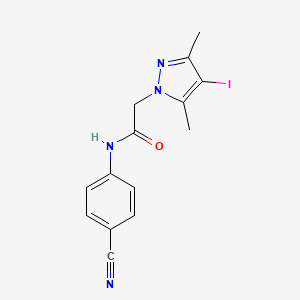
![1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)
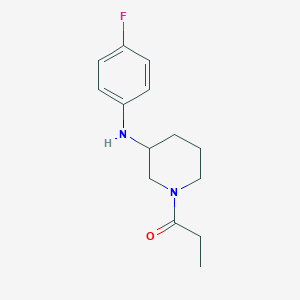
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)
